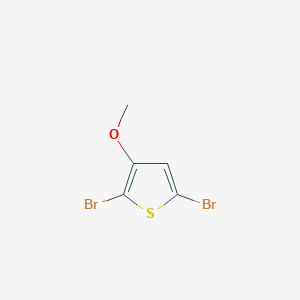

2,5-Dibromo-3-methoxythiophene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H4Br2OS |

|---|---|

分子量 |

271.96 g/mol |

IUPAC 名称 |

2,5-dibromo-3-methoxythiophene |

InChI |

InChI=1S/C5H4Br2OS/c1-8-3-2-4(6)9-5(3)7/h2H,1H3 |

InChI 键 |

ARUUXLWMUZNPDX-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(SC(=C1)Br)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,5 Dibromo 3 Methoxythiophene and Its Derivatives

Direct Bromination Strategies for Thiophene (B33073) Rings

Direct bromination of the thiophene ring is a primary method for introducing bromine atoms. The high reactivity of the thiophene ring towards electrophilic substitution makes this a feasible approach, though control of regioselectivity is crucial.

Selective Dibromination at C2 and C5 Positions

The direct bromination of 3-substituted thiophenes at the C2 and C5 positions is a common and effective strategy. The electron-donating nature of substituents at the 3-position, such as alkyl or alkoxy groups, activates the thiophene ring towards electrophilic attack, preferentially directing the incoming electrophiles to the adjacent α-positions (C2 and C5).

A general and efficient method for the dibromination of 3-alkylthiophenes involves the use of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). For instance, 3-hexylthiophene (B156222) can be converted to 2,5-dibromo-3-hexylthiophene (B54134) in high yield by reacting it with a 48% solution of HBr and slowly adding a 34% solution of H₂O₂ at a low temperature. This method provides the desired dibrominated product with high purity.

Table 1: Direct Dibromination of 3-Hexylthiophene

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Purity |

| 3-Hexylthiophene | 48% HBr, 34% H₂O₂ | -5°C to 20°C | 23 hours | 97% | 96.9% |

While a specific procedure for the direct dibromination of 3-methoxythiophene (B46719) using this method is not extensively detailed in the literature, the underlying principles of electrophilic aromatic substitution suggest its applicability. The strong activating effect of the methoxy (B1213986) group would likely lead to a vigorous reaction, necessitating careful control of the reaction conditions to achieve selective dibromination at the C2 and C5 positions.

Role of N-Bromosuccinimide (NBS) in Regioselective Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds, including thiophenes. nih.gov It offers a milder and more selective alternative to elemental bromine, often leading to higher yields of the desired product with fewer side reactions. researchgate.net The use of NBS is particularly advantageous for the bromination of activated thiophene rings where over-bromination can be a significant issue.

The bromination of thiophenes with NBS is believed to proceed through an electrophilic substitution mechanism. nih.gov The electron-rich thiophene ring attacks the electrophilic bromine atom of NBS. The choice of solvent can significantly influence the reaction's outcome. For instance, using dimethylformamide (DMF) as a solvent often results in high para-selectivity in the bromination of aromatic compounds. google.com For thiophenes, solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) are commonly employed. nih.gov

In the context of 3-substituted thiophenes, the use of two equivalents of NBS typically leads to the selective formation of the 2,5-dibromo derivative. The first bromine atom is introduced at the more reactive C2 position, and the second bromine atom then adds to the C5 position. masterorganicchemistry.com For example, the reaction of a 3-substituted thiophene with NBS in THF at 0°C can provide the 2,5-dibrominated product in good yield. nih.gov

Multi-Step Synthesis Pathways for Substituted Thiophene Precursors

Multi-step syntheses offer a versatile approach to constructing highly functionalized thiophene derivatives that may not be accessible through direct methods. This strategy allows for the precise introduction of various substituents onto the thiophene ring prior to the final bromination step.

Etherification Reactions for Methoxy/Alkoxy Group Introduction

The introduction of a methoxy or a more complex alkoxy group at the 3-position of the thiophene ring is a key step in the synthesis of the target compound and its derivatives. The Williamson ether synthesis is a classic and effective method for this transformation. rsc.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

For the synthesis of 3-methoxythiophene, a precursor such as 3-hydroxythiophene would be required. The 3-hydroxythiophene would be treated with a suitable base, such as sodium hydride (NaH), to generate the corresponding thiophenoxide. This is followed by the addition of a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield 3-methoxythiophene.

A similar strategy can be employed to introduce more complex alkoxy side chains. For example, 3-thiophenemethanol (B153581) can be reacted with an appropriate alkyl halide in the presence of a base and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to afford the corresponding 3-alkoxymethylthiophene in excellent yield. nih.gov

Table 2: Etherification of 3-Thiophenemethanol

| Thiophene Precursor | Alkylating Agent | Base/Catalyst | Solvent | Yield |

| 3-Thiophenemethanol | 2-[(Methoxyethoxy)ethoxy]ethyl bromide | KOH / TBAB | Water | High |

Bromination of Substituted Thiophenemethanol Intermediates

Once the desired alkoxy or other substituent is in place at the 3-position, the final step is often the dibromination of the thiophene ring. As discussed previously, NBS is a preferred reagent for this transformation due to its selectivity.

For instance, a 3-alkoxymethylthiophene intermediate can be effectively dibrominated at the 2- and 5-positions using two equivalents of NBS in a suitable solvent like THF. The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity and ensure high selectivity, affording the 2,5-dibromo-3-alkoxymethylthiophene derivative in high yield. nih.gov

Similarly, (2,5-dibromothiophen-3-yl)methanol (B3048222) can be synthesized, indicating that the hydroxymethyl group is compatible with the bromination conditions. This intermediate can then be further functionalized if needed.

Preparation of Diverse 3-Substituted 2,5-Dibromothiophenes

The synthetic methodologies described above are not limited to the preparation of 2,5-dibromo-3-methoxythiophene but can be extended to a wide range of 3-substituted 2,5-dibromothiophenes. These compounds are valuable monomers for the synthesis of functional polymers and materials.

3-Alkyl-2,5-dibromothiophenes are commonly synthesized by the direct bromination of the corresponding 3-alkylthiophenes. For example, 2,5-dibromo-3-hexylthiophene is a key monomer in the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer. Its synthesis can be achieved with high yield using HBr and H₂O₂.

3-Aryl-2,5-dibromothiophenes can be prepared through cross-coupling reactions. For instance, 2,5-dibromothiophene (B18171) can undergo a Suzuki coupling reaction with an arylboronic acid to introduce an aryl group at the 3-position, although selective mono-arylation can be challenging. A more common approach is to start with a 3-halothiophene, perform the cross-coupling, and then carry out the dibromination of the resulting 3-arylthiophene. For example, 2,5-bis(4-amidinophenyl)thiophene derivatives have been synthesized by a Suzuki coupling of 2,5-dibromothiophene with 4-cyanophenylboronic acid, followed by conversion of the nitrile groups. nih.gov Another example involves the Suzuki coupling of 3,4-dibromothiophene (B32776) with 3,4-dimethoxyphenylboronic acid, followed by bromination with NBS to yield 2,5-dibromo-3,4-bis(3,4-dimethoxyphenyl)thiophene. nih.gov

Other functionalized 2,5-dibromothiophenes with various substituents at the 3-position, such as those containing silyl, alkynyl, or halo groups, have also been synthesized, expanding the library of available monomers for materials science applications.

Table 3: Examples of 3-Substituted 2,5-Dibromothiophenes

| 3-Substituent | Synthetic Method | Precursor(s) | Reference(s) |

| Hexyl | Direct Bromination | 3-Hexylthiophene | |

| 4-Cyanophenyl | Suzuki Coupling | 2,5-Dibromothiophene, 4-Cyanophenylboronic acid | nih.gov |

| 3,4-Dimethoxyphenyl | Suzuki Coupling & Bromination | 3,4-Dibromothiophene, 3,4-Dimethoxyphenylboronic acid | nih.gov |

| Trimethylsilyl | Halogen Dance Reaction | 3-Bromothiophene, Trimethylsilyl chloride | |

| Alkynyl | Sonogashira Coupling | 3-Iodothiophene, Terminal alkyne |

Synthesis of 2,5-Dibromo-3-alkylthiophenes

The introduction of alkyl groups at the 3-position of the 2,5-dibromothiophene scaffold is a key step in creating versatile monomers for polymerization and other applications.

One notable example is the synthesis of 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene . This compound can be prepared in a three-step synthesis starting from glycol monomethyl ether glycol, with good to high yields under mild conditions. jocpr.com A key step in this synthesis involves the bromination of the intermediate, 3-[2-(2-methoxyethoxy)-ethoxy]methylthiophene, using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C, which affords the final product in an 88% yield. jocpr.com

Another important class of derivatives is the 3-alkynyl-2,5-dibromothiophenes. These compounds are valuable precursors for π-conjugated polymers. researchgate.net The synthesis of 3-alkynyl-2,5-dibromo-thiophene has been successfully developed, providing a key building block for advanced polymeric materials. researchgate.net

The synthesis of 2,5-dibromo-3-hexylthiophene is also a significant achievement in this area. While the direct synthesis from a simpler thiophene is not detailed in the provided sources, its use as a starting material for further derivatization highlights its importance. 103.5.180researchgate.net

| Starting Material | Reagents | Product | Yield | Ref |

| 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene | N-bromosuccinimide (NBS), Tetrahydrofuran (THF) | 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene | 88% | jocpr.com |

Synthesis of 2,5-Dibromo-3-arylthiophenes

The palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives. 103.5.180researchgate.net This methodology involves the reaction of 2,5-dibromo-3-hexylthiophene with various arylboronic acids. 103.5.180researchgate.net The reaction conditions are controlled and optimized, typically using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. researchgate.net

For instance, the reaction of 2,5-dibromo-3-hexylthiophene with (3-chloro-4-fluorophenyl)boronic acid yields 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene . researchgate.net Similarly, using (4-iodophenyl)boronic acid leads to the formation of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene . researchgate.net

| Starting Material | Arylboronic Acid | Catalyst/Base | Product | Ref |

| 2,5-dibromo-3-hexylthiophene | (3-chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | researchgate.net |

| 2,5-dibromo-3-hexylthiophene | (4-iodophenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene | researchgate.net |

Synthesis of 2,5-Dibromo-3,4-disubstituted Thiophenes

The synthesis of 2,5-dibromo-3,4-disubstituted thiophenes provides access to highly functionalized thiophene rings with potential applications in materials science.

A key example is the synthesis of 2,5-dibromo-3,4-dinitrothiophene . This compound is prepared by the nitration of 2,5-dibromothiophene using a mixture of concentrated nitric acid, sulfuric acid, and fuming sulfuric acid. researchgate.net This dinitro derivative serves as a valuable intermediate for further transformations. researchgate.net

Another important precursor for this class of compounds is 3,4-dibromo-2,5-bis(chloromethyl)thiophene . This starting material can be used to synthesize a variety of 3,4-dibromo-2,5-bis-substituted thiophenes through nucleophilic substitution reactions. kyushu-u.ac.jp For example, it can react with various nucleophiles to introduce different functional groups at the 2 and 5 positions, while retaining the bromine atoms at the 3 and 4 positions. kyushu-u.ac.jp

| Starting Material | Reagents | Product | Ref |

| 2,5-dibromothiophene | Concentrated HNO₃, H₂SO₄, Fuming H₂SO₄ | 2,5-dibromo-3,4-dinitrothiophene | researchgate.net |

| 3,4-dibromo-2,5-bis(chloromethyl)thiophene | Nucleophiles | 3,4-dibromo-2,5-bis-substituted thiophenes | kyushu-u.ac.jp |

Catalytic Transformations and Derivatization Reactions of 2,5 Dibromo 3 Methoxythiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to 2,5-dibromo-3-methoxythiophene has enabled the creation of a diverse array of derivatives. fishersci.ie The differential reactivity of the bromine atoms at the C2 and C5 positions, influenced by the electronic effects of the methoxy (B1213986) group at C3, allows for controlled and sequential functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing carbon-carbon bonds. fishersci.ietcichemicals.commychemblog.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. tcichemicals.commychemblog.comlibretexts.org In the case of this compound, this reaction provides a facile route to arylated and heteroarylated thiophenes. nih.govnih.gov The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.comlibretexts.org

A key feature of the Suzuki-Miyaura coupling with this compound is the ability to achieve regioselective arylation. The bromine atom at the C5 position is generally more reactive towards oxidative addition to the palladium catalyst than the bromine at the C2 position. This preferential reactivity is attributed to the electronic influence of the adjacent methoxy group. As a result, mono-arylation can be selectively achieved at the C5 position by carefully controlling the reaction conditions and stoichiometry of the reagents. nih.govnih.govresearchgate.netnih.govmdpi.com

For instance, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids in the presence of a palladium catalyst has been shown to yield 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. nih.govresearchgate.netnih.govmdpi.com This selective functionalization is crucial for the stepwise synthesis of more complex, unsymmetrically substituted thiophenes.

Following the initial regioselective arylation at the C5 position, the remaining bromine atom at the C2 position can undergo a second cross-coupling reaction. This sequential approach allows for the introduction of two different (hetero)aryl groups onto the thiophene (B33073) ring, leading to the formation of 2,5-di(hetero)arylated thiophenes. nih.govbeilstein-journals.org This strategy provides a powerful tool for creating precisely defined conjugated systems with tailored electronic and photophysical properties. The synthesis of 3-methyl-5-(4-nitrophenyl)-2-phenylthiophene has been successfully achieved through a sequential direct C5-arylation followed by a Suzuki coupling. nih.gov

The success of the Suzuki-Miyaura coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, and base. nih.govnih.gov A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. nih.govresearchgate.net The selection of the ligand is also critical, with bulky and electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ and PCy₃ often proving effective in promoting the reaction, even with less reactive aryl chlorides. nih.gov

The choice of base is crucial for the transmetalation step, activating the organoboron reagent. mychemblog.com Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). fishersci.iemdpi.com The reaction is typically carried out in a solvent system that can be biphasic (organic/aqueous) or purely organic, with common choices including dioxane, toluene, and dimethylformamide (DMF). researchgate.netharvard.edu The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product in high yield and selectivity. For example, the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives was successfully carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 90°C for 12 hours. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 2,5-Dibromo-3-substituted Thiophenes

| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylthiophene (B84023) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-3-methyl-5-phenylthiophene | 63 |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 58 |

| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 75 |

| 2,5-Dibromo-3-hexylthiophene | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-(3-fluorophenyl)-3-hexylthiophene | 72 |

> Note: This table presents a selection of reported reaction conditions and yields. The optimal conditions may vary depending on the specific substrates and desired product. Data sourced from nih.govresearchgate.net.

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide, is another powerful tool for C-C bond formation. nih.govnih.gov This reaction is particularly well-suited for the synthesis of thiophene-containing oligomers and polymers. nih.govwiley-vch.deresearchgate.net The reaction proceeds through a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de

In the context of this compound, Stille coupling can be employed to create extended conjugated systems by reacting it with organotin derivatives of thiophene or other aromatic rings. nih.gov For example, the reaction of 2,5-dibromothiophene (B18171) with tributyl(2-thienyl)tin in the presence of a palladium catalyst is a common method for synthesizing unsubstituted terthiophene. nih.gov This methodology can be extended to substituted thiophenes like this compound to produce well-defined oligomers and polymers with specific electronic and optical properties. wiley-vch.de

The Negishi coupling reaction utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.orgorganic-chemistry.orgorgsyn.orgorgsyn.org This method offers a versatile approach for forming C-C bonds and is known for its high functional group tolerance. wikipedia.orgorgsyn.org The reaction mechanism also follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, Negishi coupling provides an alternative route to the synthesis of arylated and alkylated derivatives. The organozinc reagents can be prepared from the corresponding organic halides, and their coupling with the dibromothiophene can be catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org While less commonly reported for this specific substrate compared to Suzuki and Stille couplings, the Negishi reaction represents a valuable tool in the synthetic chemist's arsenal (B13267) for the functionalization of this compound, especially when specific functional groups need to be tolerated. orgsyn.orgorgsyn.org

Direct Arylation via C-H Bond Activation

Direct arylation through C-H bond activation represents a powerful and atom-economical method for forming carbon-carbon bonds, and it has been applied to functionalize thiophene derivatives. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Recent advancements have demonstrated the use of dual-catalytic systems, combining photoredox and nickel catalysis, to achieve the direct arylation of strong, unactivated C(sp³)–H bonds. princeton.edu This methodology allows for the coupling of aryl bromides with aliphatic C-H bonds, a transformation that is challenging with conventional methods. princeton.edu The process typically involves a hydrogen atom transfer (HAT) photocatalyst that generates a carbon-centered radical from a neutral C-H bond. This radical then participates in a nickel-mediated cross-coupling with an aryl bromide to form the desired C(sp³)–C(sp²) bond. princeton.edu This strategy offers a single-step route to complex molecules from readily available feedstocks. princeton.edu

While specific examples detailing the direct C-H arylation of this compound itself are not prevalent in the provided search results, the principles of this methodology are broadly applicable. For instance, palladium-catalyzed Suzuki cross-coupling reactions, a related C-C bond-forming method, have been successfully used to arylate the C5 position of 2,5-dibromo-3-hexylthiophene with various arylboronic acids. researchgate.netmdpi.com This highlights the potential for applying similar catalytic systems to achieve selective functionalization of the C-H bond at the 4-position of this compound.

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange is a cornerstone reaction in organometallic chemistry, providing a reliable method for converting aryl halides into highly reactive organolithium species. This reaction is particularly useful for the functionalization of halogenated thiophenes like this compound. The exchange process is typically very fast, often proceeding at low temperatures to prevent side reactions. harvard.edusciencemadness.org

The general mechanism involves the treatment of an aryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). ias.ac.in The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. scribd.comprinceton.edu For bromoarenes, the reaction is efficient and allows for the regioselective introduction of lithium at the position previously occupied by the bromine atom. ias.ac.in This newly formed organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups.

The position of the lithium-halogen exchange on a substituted dibromothiophene can be influenced by the electronic and steric nature of the substituents. In many cases, the exchange occurs preferentially at the more sterically accessible or electronically activated position. The resulting lithiated species are versatile intermediates for creating new C-C, C-N, C-O, and other bonds.

Table 1: Examples of Electrophiles Used in Quenching Reactions after Lithium-Halogen Exchange

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Alkyl halides | Alkyl group |

It is important to note that the reaction conditions, such as temperature and the choice of organolithium reagent, must be carefully controlled to achieve the desired outcome and avoid unwanted side reactions, including competitive reaction with other functional groups in the molecule. sciencemadness.org

Other Functional Group Interconversions on the Brominated Thiophene Core

Beyond the specialized reactions discussed above, the bromine atoms on the this compound core are versatile handles for a variety of standard functional group interconversions. These transformations are fundamental in organic synthesis and allow for the elaboration of the thiophene scaffold into more complex structures.

One of the most common and powerful methods for functionalizing aryl bromides is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction couples the bromothiophene with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. mdpi.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. mdpi.commdpi.com For instance, the selective mono-arylation of 2,5-dibromo-3-hexylthiophene at the 5-position has been achieved with high yields using various arylboronic acids. researchgate.netmdpi.com Similarly, double Suzuki cross-coupling reactions can be employed to substitute both bromine atoms. mdpi.com

Table 2: Examples of Functional Group Interconversions from Aryl Bromides

| Reagent(s) | Transformation | Product Functional Group |

|---|---|---|

| Arylboronic acid, Pd catalyst, base | Suzuki Coupling | Aryl group |

| NBS | Bromination | Bromo group |

Another important transformation is bromination . While this compound is already dibrominated, further bromination could potentially occur at the remaining C-H position under forcing conditions, or if one of the existing bromine atoms is first removed or transformed. For example, 3,4-dibromothiophene (B32776) can be brominated with N-bromosuccinimide (NBS) to yield 2,3,4,5-tetrabromothiophene. researchgate.net

The bromine atoms can also be converted to other functional groups through nucleophilic substitution, though this is generally less common for aryl halides unless activated by strong electron-withdrawing groups. More synthetically useful is the conversion of the bromo group to a hydroxyl group, an amino group, or a cyano group, often via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or after conversion to an organometallic intermediate.

These functional group interconversions, in conjunction with the catalytic transformations discussed previously, provide a comprehensive toolbox for the synthetic chemist to manipulate the structure of this compound and create a wide range of derivatives with tailored properties.

Polymerization Strategies for Poly 3 Methoxythiophene and Its Copolymers

Electrochemical Polymerization of 2,5-Dibromo-3-methoxythiophene Monomers

Electrochemical polymerization is a versatile technique where the application of an electric potential initiates the polymerization of monomers onto an electrode surface. frontiersin.org This method is advantageous as it can be performed at room temperature, offers high efficiency, and deposits the polymer film directly onto the electrode without requiring expensive catalysts in all cases. frontiersin.org

One-Step Electrosynthesis Approaches

One-step electrosynthesis involves the direct oxidation of the monomer at the electrode surface to form radical cations, which then couple to form the polymer chain. While this method is effective for many thiophene (B33073) derivatives, the direct electropolymerization of 2,5-dihalothiophenes like this compound can be complex. The presence of the two bromine atoms significantly influences the oxidation potential and can lead to side reactions. For comparison, the electropolymerization of non-halogenated 3-methoxythiophene (B46719) (MOT) has been successfully performed in various media, including aqueous micellar solutions. rsc.org The introduction of a small amount of bithiophene or terthiophene can facilitate the polymerization of thiophene monomers by lowering the required applied potentials and increasing the polymerization rate. dtic.mil The process generally involves the formation of oligomers in the solution, followed by nucleation and three-dimensional growth on the electrode surface. researchgate.net

Stepwise Procedures Involving Organometallic Intermediates (e.g., Thienylzinc Species)

To overcome the challenges of direct electrosynthesis and to gain better control over the polymer structure, stepwise procedures involving organometallic intermediates have been developed. A key example is the synthesis of 3-substituted thienylzinc reagents. rsc.org This process involves the electrochemical reduction of a 3-substituted 2,5-dibromothiophene (B18171) in the presence of zinc salts. rsc.org

The key features of this stepwise electrochemical method are:

Selective Reduction: The process selectively reduces one of the carbon-bromine bonds.

Formation of Monothienylzinc: A monothienylzinc species is formed, which is a stable organometallic intermediate.

Prevention of Dimerization: The formation of 2,5-di(bromozincio)thiophenes is not significantly observed. rsc.org

This organozinc intermediate can then be used in subsequent polymerization steps, allowing for the synthesis of regioregular polythiophenes. rsc.org

Role of Transition Metal Catalysts in Electrochemical Polymerization

Transition metal catalysts play a crucial role in mediating the electrochemical formation of organometallic intermediates from dihalo-monomers. In the stepwise electrosynthesis of thienylzinc species from 2,5-dibromo-3-substituted thiophenes, a nickel catalyst, such as NiBr2bpy, is used in catalytic amounts. rsc.org

The function of the nickel catalyst is to facilitate the insertion of zinc at one of the C-Br bonds of the thiophene ring. rsc.org This catalytic process enhances the selectivity of the reaction, favoring the formation of the mono-organozinc species while minimizing side reactions like homocoupling or polymerization during this initial step. rsc.org The use of transition metal catalysts is a general strategy to control the formation and reactivity of nanoparticles and polymers in composite materials. sci-hub.se

Organometallic Dehalogenation Polycondensation Methods

Organometallic dehalogenation polycondensation is a powerful chemical method for synthesizing conjugated polymers. These methods typically involve the formation of an organometallic intermediate from the dihalo-monomer, followed by a transition-metal-catalyzed cross-coupling reaction that forms the polymer chain.

Nickel(0)-Catalyzed Polymerization

Nickel(0)-catalyzed cross-coupling is a cornerstone for the synthesis of regioregular poly(3-substituted thiophenes). The most prominent of these is the Grignard Metathesis (GRIM) polymerization. cmu.eduacs.org This method is valued for its simplicity, cost-effectiveness, and ability to be performed at room temperature on a large scale. acs.orgresearchgate.net

The GRIM polymerization mechanism for a 2,5-dibromo-3-substituted thiophene proceeds as follows:

Grignard Metathesis: The monomer, this compound, reacts with an alkyl or vinyl Grignard reagent (e.g., t-butyl magnesium chloride). This magnesium-halogen exchange is regioselective, leading to the primary formation of the 2-bromo-5-magnesio-3-methoxythiophene isomer. cmu.eduacs.org

Catalyst Addition: A nickel catalyst, typically Ni(dppp)Cl2, is added to the reaction mixture. cmu.edutdl.org

Polymerization: The nickel catalyst selectively couples the more reactive magnesiated isomer, leading to the formation of a highly regioregular, head-to-tail coupled polymer chain. cmu.eduacs.org The polymerization proceeds via a chain-growth mechanism, allowing for control over the molecular weight based on the monomer-to-initiator ratio.

| Monomer | Grignard Reagent | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene (B54134) | RMgX | Ni(dppp)Cl₂ | Produces regioregular, head-to-tail coupled polymer. The reaction proceeds via a chain-growth mechanism. | cmu.edu |

| 2,5-dibromo-3-alkylthiophenes | Alkyl/Vinyl Grignard | Ni(dppp)Cl₂ | Reaction is quick, easy, and yields fully regioregular polymers despite an 85:15 isomeric ratio of the Grignard intermediate. | acs.org |

| 2,5-dibromo-3-alkylthiophenes | t-butyl magnesium chloride | Ni(dppp)Cl₂ | Allows for large-scale synthesis at room temperature and control over molecular weight. | researchgate.nettdl.org |

Palladium(0)-Catalyzed Polymerization

Palladium(0)-catalyzed reactions, such as Suzuki or direct arylation couplings, are also employed for the dehalogenative polycondensation of 2,5-dibromothiophenes. researchgate.net While highly effective for creating carbon-carbon bonds, these methods are often used to synthesize well-defined oligothiophenes rather than high-molecular-weight polymers. nih.govbeilstein-journals.org

For instance, the palladium-catalyzed coupling of 2,5-dibromothiophene with 3-methoxythiophene has been reported to produce the corresponding terthiophene (a three-unit oligomer) in a 29% yield. nih.govbeilstein-journals.org These reactions demonstrate the principle of dehalogenative condensation, where the palladium catalyst facilitates the coupling between the dibromo-monomer and another aromatic unit. A variety of palladium catalysts and conditions can be used to promote the diheteroarylation of 2,5-dibromothiophene derivatives. researchgate.net

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,5-dibromothiophene and 3-methoxythiophene | Pd-catalyst | Terthiophene | 29% | nih.govbeilstein-journals.org |

| 2,5-dibromothiophene and various heteroarenes | PdCl(C₃H₅)(dppb) or Pd(OAc)₂ with KOAc | 2,5-diheteroarylated thiophenes | Moderate to good | researchgate.net |

| 2,5-dibromo-3-methylthiophene (B84023) and arylboronic acids | Pd(PPh₃)₄ with Na₂CO₃ | Substituted thiophene derivatives | Low to moderate | researchgate.net |

Control of Regioregularity in Poly(3-alkoxythiophenes)

The control of regioregularity is a critical factor in determining the electronic and photonic properties of poly(3-alkoxythiophenes). Regioregularity refers to the specific orientation of monomer units within the polymer chain, which can be coupled in Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) configurations. A high degree of HT coupling generally leads to a more planar polymer backbone, which facilitates π-stacking and enhances charge carrier mobility. cmu.educhemrxiv.org

For poly(3-alkoxythiophenes), synthetic methods that enable precise control over the sequence of these couplings are highly sought after. One of the most effective methods for achieving high regioregularity is the Grignard Metathesis (GRIM) polymerization. researchgate.net This technique typically starts with a 2,5-dibromo-3-substituted thiophene monomer, such as this compound. The process involves a magnesium-halogen exchange, which selectively forms a Grignard reagent at one of the bromine positions. acs.org While this reaction can produce a mixture of regiochemical isomers, the subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, selectively promotes the polymerization to yield polymers with a high percentage of HT couplings, often exceeding 95%. researchgate.netacs.org

Interestingly, research has shown that for poly(3-alkylthiophenes), achieving the highest possible crystallinity and supramolecular organization does not always require 100% HT couplings. rsc.org Under certain kinetic conditions, the introduction of a small, predictable amount of regio-irregularity can disrupt chain packing just enough to allow for greater motional freedom, which can paradoxically lead to more efficient π-stacking. rsc.org However, for most electronic applications, maximizing regioregularity is a primary goal to ensure well-defined material properties and optimal device performance. chemrxiv.org

| Polymerization Method | Key Features | Resulting Regioregularity |

| Grignard Metathesis (GRIM) | Uses 2,5-dibromo-3-alkylthiophene monomers and a Ni catalyst. researchgate.netacs.org | Typically >95% Head-to-Tail (HT) couplings. researchgate.net |

| FeCl₃ Oxidative Polymerization | A simpler, more cost-effective method. nih.gov | Generally results in lower regioregularity and broader molecular weight distribution. nih.govresearchgate.net |

| Direct Arylation Polycondensation (DArP) | A palladium-catalyzed method that avoids pre-activation of C-H bonds. elsevierpure.com | Allows for precise control over HT ratios, enabling tunable electronic properties. elsevierpure.com |

Solid-State Polymerization of 2,5-Dibromothiophene Derivatives

A remarkable feature of certain 2,5-dibromothiophene derivatives is their ability to undergo polymerization in the solid state without any external solvent or catalyst. rsc.org The reaction can be initiated by gentle heating or, in some cases, occurs spontaneously over prolonged storage at room temperature. pkusz.edu.cnmagtech.com.cn For example, crystalline 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) transforms from a colorless solid into a black, conductive material upon standing or gentle heating. pkusz.edu.cn

| Monomer Derivative | Polymerization Conditions | Key Polymer Characteristics |

| 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) | Gentle heating (50-80 °C) or prolonged storage. pkusz.edu.cn | Highly conductive, bromine-doped, retains partial crystal structure. pkusz.edu.cnscientific.net |

| 2,5-dibromo-3,4-ethylenedithiathiophene (DBEDTT) | Heating in solid state. researchgate.netresearchgate.net | Insoluble, retains partial monomer crystal structure, good thermal stability. researchgate.netresearchgate.net |

| Various crystalline 2,5-dibromothiophenes | Spontaneous, on standing. rsc.org | Crystalline polymer, close molecular packing. rsc.org |

Synthesis of Copolymers Incorporating this compound Units

The compound this compound serves as a valuable building block for the synthesis of advanced copolymers. By strategically combining it with other monomer units, chemists can design and create novel polymers with precisely tailored optical and electrochemical properties. This approach is central to the development of materials for applications such as organic electronics and electrochromic devices.

A prominent strategy in polymer design is the creation of donor-acceptor (D-A) copolymers. In this architecture, electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer backbone. The 3-methoxythiophene unit is considered an effective electron donor.

Researchers have successfully synthesized D-A type copolymers by reacting this compound with various heterocyclic units, most notably quinoxaline (B1680401) derivatives, which act as electron acceptors. electrochemsci.orgresearchgate.net The Stille cross-coupling reaction is a common method used for this purpose, where the dibrominated methoxythiophene is reacted with an organotin compound, such as 2,5-bis(trimethylstannanyl)thiophene, in the presence of a palladium catalyst. electrochemsci.org By carefully selecting the monomers and controlling their feed ratios, a series of copolymers with different properties can be produced. electrochemsci.orgresearchgate.net

For instance, copolymers named PTQET-1 and PTQET-2 were prepared through a Stille coupling reaction involving this compound, a dibrominated quinoxaline derivative, and other thiophene-based monomers. electrochemsci.org The variation in the feed ratio of these monomers allowed for the fine-tuning of the resulting polymers' electrochromic behavior. electrochemsci.org

| Copolymer | Monomers Used | Polymerization Method |

| PTQET-1 | 5,8-dibromo-2,3-bis-(4-decyl-phenyl)-quinoxaline, 2,5-bis(trimethylstannanyl)thiophene, 6,8-dibromo-3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] rsc.orgresearchgate.netdioxepine, This compound electrochemsci.org | Stille Coupling electrochemsci.org |

| PTQET-2 | 5,8-dibromo-2,3-bis-(4-decyl-phenyl)-quinoxaline, 2,5-bis(trimethylstannanyl)thiophene, 6,8-dibromo-3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] rsc.orgresearchgate.netdioxepine, This compound electrochemsci.org | Stille Coupling electrochemsci.org |

The design of π-conjugated polymer backbones is a cornerstone of modern materials chemistry, aiming to create materials with specific electronic functionalities. The incorporation of this compound into these backbones is a deliberate design choice that leverages the electronic nature of the 3-methoxythiophene unit.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which increases the electron density of the thiophene ring. When this donor unit is integrated into a polymer chain with acceptor units (like quinoxaline), it creates an intramolecular charge-transfer interaction. researchgate.net This interaction is crucial for lowering the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn reduces the optical band gap. nih.govresearchgate.net

Polymers with low band gaps are highly desirable as they can absorb light at longer wavelengths, a critical property for organic solar cells and near-infrared electrochromic devices. nih.govresearchgate.net By varying the donor and acceptor units and their ratios, as demonstrated in the synthesis of PTQET polymers, the planarity of the polymer backbone and the extent of π-electron delocalization can be systematically tuned. rsc.orgresearchgate.net This allows for the rational design of π-conjugated systems with optimized properties for targeted applications. cmu.edu

Advanced Material Applications of 2,5 Dibromo 3 Methoxythiophene Derivatives and Polymers

Organic Electronic Materials

Polymers derived from 2,5-dibromo-3-methoxythiophene are integral to the field of organic electronics due to their favorable electrical and semiconducting characteristics. ontosight.ai The strategic placement of the methoxy (B1213986) side chain and the reactive bromine sites enables the synthesis of conjugated polymers through various polymerization methods, including metal-catalyzed cross-coupling reactions. ontosight.ai These materials are increasingly utilized in components for electronic devices such as electrodes and transistors. ontosight.ai

Precursors for Conductive Polymers in Organic Semiconductors

This compound serves as a key monomer, a precursor molecule, for the synthesis of conductive polymers like poly(3-alkoxythiophenes). jocpr.com The polymerization of this monomer, often through methods like Kumada coupling using a Ni(dppp)Cl₂ catalyst, leads to the formation of regioregular polymers. This structural regularity is essential for achieving high conductivity, a critical factor for organic semiconductors. The resulting polymers, such as regioregular poly(3-hexylthiophene) (P3HT), are benchmark materials in this field. The synthesis process is a critical step, with research focused on optimizing reaction conditions to ensure high yields and purity of the precursor, which directly impacts the quality and performance of the final polymer. newcastle.edu.au The development of efficient synthetic routes, such as those starting from 3-thiophenemethanol (B153581), is crucial for producing these advanced materials. jocpr.com

Applications in Organic Photovoltaic Cells (OPVs)

Polymers synthesized from this compound and its derivatives are extensively studied for their use in organic photovoltaic (OPV) devices, also known as polymer solar cells. jocpr.com These polymers function as photosensitizers and hole transporters within the bulk heterojunction (BHJ) of the solar cell, which is the active layer responsible for converting light into electricity. jocpr.combeilstein-journals.org The incorporation of an alkoxy group, such as the methoxy group, at the 3-position of the thiophene (B33073) ring is a key design strategy. jocpr.com This substitution leads to polymers with optical absorption at longer wavelengths, which is advantageous for capturing a broader range of the solar spectrum. jocpr.com The improved light absorption, combined with potentially higher charge carrier mobility, contributes to enhancing the power conversion efficiency (PCE) of OPVs. jocpr.com For instance, OPVs utilizing polymers based on alkoxy-functionalized building blocks have demonstrated significant PCEs. acs.org

Table 1: Performance of OPVs with Alkoxy-Functionalized Thiophene Polymer Derivatives

| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) |

|---|---|---|---|

| P43-based polymer | PC71BM | ~5.5% | ~0.66 V |

| P49 (TRTzOR-based) | PC71BM | up to 6.5% | up to 0.76 V |

| P51 (TRTzOR-based) | PC71BM | up to 6.5% | up to 0.76 V |

| P52 (DTP-based) | Fullerene | 8.0% | Not Specified |

| BTR-based material | PC71BM | 9.3% | Not Specified |

This table presents a selection of performance data for various organic photovoltaic cells incorporating polymers derived from alkoxy-functionalized thiophene building blocks, demonstrating the impact of molecular design on device efficiency. Data compiled from multiple research findings. beilstein-journals.orgacs.org

Development for Light-Emitting Diodes (LEDs) and Thin-Film Transistors (TFTs)

The versatility of polymers derived from this compound extends to their application in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). ontosight.aijocpr.com In OLEDs, these materials can be used in the emissive layers, where their electronic properties determine the color and efficiency of light production. researchgate.net Thiophene-based molecular structures are studied for their potential to create self-emitting layers across the visible spectrum. researchgate.net

In the context of OTFTs, which are fundamental components of flexible displays and sensors, these polymers act as the semiconductor layer. jocpr.commdpi.com The charge transport characteristics of the polymer are paramount for the transistor's performance, specifically its charge carrier mobility. mdpi.comrsc.org Research has shown that the structure of the polymer, including the nature of the side chains, significantly influences the molecular packing and, consequently, the charge mobility. mdpi.comrsc.org For example, polymers designed with a near-coplanar main-chain structure and compact π-π packing exhibit p-type semiconductor behavior with promising mobility in solution-processed field-effect transistors. rsc.org Light-emitting transistors (LETs), a technology combining the functions of a transistor and an LED, also represent a promising application area for such advanced materials. rsc.org

Role as Monomers in Developing Conjugated Polymers with Tailored Electronic and Optical Properties

This compound is a valuable monomer because it allows for the precise tailoring of the electronic and optical properties of the resulting conjugated polymers. ontosight.aijocpr.com The process of combining different monomer units, known as copolymerization, is a powerful strategy for fine-tuning these characteristics to meet the demands of specific electronic applications. frontiersin.org

Influence of Alkoxy Substituents on Band Gap Modulation and Optical Absorption

The presence of an alkoxy substituent, like the methoxy group in this compound, has a profound effect on the electronic structure of the polymer. jocpr.com The electron-donating nature of the alkoxy group raises the energy of the highest occupied molecular orbital (HOMO) of the polymer chain. jocpr.com This generally leads to a reduction in the energy band gap—the energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO). jocpr.comacs.org

A smaller band gap is highly desirable for many applications, particularly for OPVs, as it allows the polymer to absorb light at longer wavelengths, thus capturing more of the solar spectrum. jocpr.com This effect is attributed to both the electronic influence of the alkoxy group and its tendency to promote a more coplanar conformation of the polymer backbone, which enhances electronic conjugation. jocpr.com Studies on various conjugated polymers have confirmed that alkoxy side-chains can significantly influence the optical absorption and the exciton (B1674681) binding energy of the material. ibm.comacs.org

Table 2: Effect of Alkoxy Substitution on Polymer Properties

| Polymer System | Observation | Impact |

|---|---|---|

| Poly(p-phenylenevinylene) (PPV) vs. Alkoxy-PPV | Alkoxy-PPV has a lower exciton binding energy. | Potentially improved charge separation efficiency. ibm.com |

| Poly(3-alkoxythiophenes) | Optical absorption maxima at longer wavelengths. | Broader absorption of the solar spectrum. jocpr.com |

| TRTOR vs. TRTzOR-based copolymers | Replacement of alkoxy thiophene with alkoxy thiazole (B1198619) resulted in narrower bandgaps by 0.05–0.11 eV. | Higher open-circuit voltage in OPVs. acs.org |

This table illustrates the influence of alkoxy substituents on key electronic and optical properties of conjugated polymers, as reported in scientific literature.

Enhancing Charge Transport and Absorption Characteristics

Beyond modulating the band gap, the methoxy side chain in polymers derived from this compound can also enhance charge transport. rsc.org The side chains play a crucial role in how the polymer chains pack together in the solid state. rsc.org A well-ordered, cofacial packing arrangement maximizes the overlap of π-orbitals between adjacent chains, which is essential for efficient charge hopping—the mechanism of charge transport in these materials. mdpi.com

Polar alkoxy side chains can promote strong molecular stacking and facilitate better intermolecular interactions. rsc.org This improved morphology can lead to higher charge carrier mobility, a key parameter for the performance of transistors and solar cells. acs.orgrsc.org Furthermore, the enhanced electronic conjugation associated with the planar backbone, promoted by the methoxy group, not only improves charge transport but also contributes to stronger optical absorption, which is beneficial for light-harvesting applications. jocpr.comrsc.org

Precursors for Advanced Polymer Formulations with Modified Properties

The monomer this compound serves as a crucial building block for the synthesis of advanced polymer formulations, particularly polythiophene derivatives, with tailored properties. The strategic placement of the methoxy group at the 3-position and the bromine atoms at the 2- and 5-positions allows for controlled polymerization and modification of the resulting polymer's characteristics. These polymers are of significant interest in the field of organic electronics and advanced materials due to their potential for high performance and processability.

Impact on Thermal Stability and Electrical Conductivity of Materials

The thermal properties of poly(3-alkylthiophene)s (P3ATs), a closely related class of polymers, are influenced by factors such as molecular weight and the length of the alkyl side-chain. nih.gov Generally, the crystalline melting temperature (T_m) of P3ATs increases with higher molecular weights and decreases with longer alkyl side-chains. nih.gov For instance, poly(3-hexylthiophene) (P3HT) exhibits a melting temperature that is dependent on its molecular weight. nih.gov The introduction of a methoxy group, as in poly(3-methoxythiophene), is expected to influence the interchain packing and morphology of the polymer, which in turn affects its thermal stability. Studies on polythiophene composites have shown that they can exhibit good thermal stability, with degradation temperatures being influenced by the composition of the material.

The electrical conductivity of polythiophenes is a key feature for their use in electronic applications. The conductivity of these materials is typically enhanced through doping. For example, the electrical conductivity of P3HT is thermally activated and increases significantly with doping levels. aps.org Doping introduces charge carriers (polarons and bipolarons) into the polymer backbone, which are responsible for electrical conduction. aps.org The conductivity of P3HT films can be increased from a low value in its pristine state to over 1 S/cm upon doping. aps.org The introduction of a methoxy group can influence the electronic properties of the thiophene ring and, consequently, the conductivity of the resulting polymer. While detailed studies on the electrical properties of polymers derived specifically from this compound are not widely available, it is anticipated that they would also exhibit tunable conductivity through doping, a characteristic feature of the polythiophene family. Research on P3HT has shown that its electrical conductivity can be significantly enhanced through various doping methods, including vapor-phase infiltration with dopants like F4TCNQ, leading to conductivities as high as 48 S/cm. escholarship.orgacs.org

Below is an interactive data table summarizing the typical electrical properties of a related and well-studied polythiophene, poly(3-hexylthiophene) (P3HT), to provide context for the potential performance of polymers derived from this compound.

| Property | Value | Conditions |

| Electrical Conductivity (undoped) | 10⁻⁶ - 10⁻⁸ S/cm | Pristine film |

| Electrical Conductivity (doped) | > 1 S/cm | Doped with agents like FeCl₃ or F4TCNQ |

| Seebeck Coefficient | 340 to <100 µV/K | Decreases with increasing doping |

| Power Factor | Reaches a maximum with optimal doping | Dependent on both conductivity and Seebeck coefficient |

This table presents typical values for Poly(3-hexylthiophene) (P3HT) as a reference.

Role as Synthetic Intermediates for Potentially Bioactive Molecules

The this compound scaffold is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have demonstrated significant biological activity. The bromine atoms at the 2- and 5-positions are particularly useful as they provide reactive sites for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This synthetic versatility makes it a key starting material for the construction of complex molecules with potential therapeutic applications.

A prominent class of bioactive molecules that can be synthesized from thiophene derivatives are thieno[2,3-d]pyrimidines. These fused heterocyclic systems are known to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often involves the initial construction of a substituted thiophene ring, which is then elaborated to form the final bicyclic structure.

For instance, research has shown that novel 2,5-biaryl-3-hexylthiophene derivatives, synthesized via a Pd(0)-catalyzed Suzuki cross-coupling reaction from 2,5-dibromo-3-hexylthiophene (B54134), exhibit promising anti-tumor, hemolytic, anti-thrombolytic, and biofilm inhibition activities. mdpi.com One such derivative, 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene, showed significant anti-tumor activity against 4T1 breast cancer cells with an IC₅₀ value of 16 µM. mdpi.com Another derivative, 2,5-bis(4-methylphenyl)-3-hexylthiophene, was highly active against the MCF-7 breast cancer cell line with an IC₅₀ value of 26.2 µM. mdpi.com These findings highlight the potential of using 2,5-dibromo-3-substituted thiophenes as precursors for the development of new therapeutic agents.

The general synthetic strategy involves the reaction of the dibromothiophene with various boronic acids in the presence of a palladium catalyst to form the C-C bonds at the 2- and 5-positions of the thiophene ring. The nature of the substituents introduced via the boronic acids can be systematically varied to optimize the biological activity of the final compounds. Given these precedents, this compound represents a highly promising starting material for the synthesis of novel, potentially bioactive molecules, particularly those based on the thieno[2,3-d]pyrimidine scaffold. nih.govnih.gov

Below is a data table summarizing the biological activities of some exemplary thiophene derivatives, illustrating the potential of compounds derived from this compound.

| Compound Class | Starting Material | Biological Activity | Target/Cell Line |

| 2,5-Biaryl-3-hexylthiophenes | 2,5-Dibromo-3-hexylthiophene | Anti-tumor | 4T1 and MCF-7 breast cancer cells |

| 2,5-Biaryl-3-hexylthiophenes | 2,5-Dibromo-3-hexylthiophene | Biofilm inhibition | E. coli |

| Thieno[2,3-d]pyrimidines | Substituted Thiophenes | Anti-mycotoxin | Aspergillus species |

| Thieno[3,2-d]pyrimidines | Substituted Thiophenes | h-NTPDase Inhibition | h-NTPDase1, 2, 3, and 8 |

Computational and Spectroscopic Investigations of 2,5 Dibromo 3 Methoxythiophene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of 2,5-Dibromo-3-methoxythiophene at the molecular level.

Exploration of Structural Properties and Electronic Structures

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These theoretical approaches allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. The electronic structure, which dictates the chemical behavior of the compound, is also extensively studied. nih.gov The distribution of electron density and the nature of chemical bonds within the molecule are key parameters derived from these computational analyses. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. libretexts.orgpearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the compound. semanticscholar.orgmdpi.com

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarizable and, consequently, more reactive. semanticscholar.orgmdpi.com This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions. libretexts.org For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the entire molecule, including the bromine and methoxy (B1213986) substituents. The precise energies of these orbitals and the resulting gap are determined through DFT calculations and are crucial for predicting the molecule's behavior in various chemical environments. semanticscholar.org

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO |

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those employing DFT, are vital for predicting the non-linear optical (NLO) properties of molecules like this compound. ajrconline.orgresearchgate.net NLO materials are of great interest for their potential applications in optoelectronics and photonics. researchgate.netnih.gov The NLO response of a molecule is related to its ability to interact with an applied electric field, leading to changes in the light passing through it. researchgate.net

Key parameters such as polarizability (α) and first-order hyperpolarizability (β) are calculated to assess the NLO potential of a compound. ajchem-a.comresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net For organic molecules, this property is often associated with the presence of donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov In this compound, the methoxy group can act as an electron donor, and the bromine atoms as electron acceptors, with the thiophene ring serving as the π-bridge. The calculated NLO properties help in designing and screening new materials with enhanced optical nonlinearities. ajchem-a.com

| Parameter | Description |

|---|---|

| α | Linear Polarizability |

| β | First-Order Hyperpolarizability |

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the experimental verification of the structural and functional group information of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to elucidate the connectivity of atoms in this compound. researchgate.net

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For instance, the proton on the thiophene ring will have a characteristic chemical shift, and the protons of the methoxy group will appear as a distinct singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the thiophene ring, as well as the carbon of the methoxy group, can be assigned based on established correlations and computational predictions. Together, these NMR data provide unambiguous confirmation of the molecular structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | ~6.5-7.5 | Singlet |

| Methoxy-H | ~3.8-4.2 | Singlet |

| Thiophene-C (C-Br) | ~105-115 | - |

| Thiophene-C (C-S) | ~120-130 | - |

| Thiophene-C (C-OCH3) | ~150-160 | - |

| Methoxy-C | ~55-65 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. pressbooks.pubyoutube.comyoutube.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key vibrational modes include the C-H stretching of the aromatic thiophene ring and the aliphatic methoxy group, C-O stretching of the ether linkage, and C-Br stretching. The C=C stretching vibrations within the thiophene ring also give rise to characteristic absorptions. The positions of these bands in the IR spectrum provide direct evidence for the presence of these functional groups, complementing the structural information obtained from NMR spectroscopy. pressbooks.pub

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H (in OCH3) | Stretching | ~2950-2850 |

| C=C (in thiophene ring) | Stretching | ~1600-1450 |

| C-O (ether) | Stretching | ~1250-1050 |

| C-Br | Stretching | ~600-500 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical analytical technique for the precise determination of molecular weights, and it has been effectively employed in the study of thiophene-based compounds. For instance, the molecular weight of 2,5-dibromo-3-methylthiophene (B84023) has been confirmed as 255.96 g/mol . sigmaaldrich.com This technique is not limited to monomeric species; it is also invaluable for characterizing more complex structures. In studies involving derivatives of 2,5-dibromo-3-hexylthiophene (B54134), electron ionization mass spectrometry (EIMS) in positive ion mode has been utilized to confirm the molecular weights of the synthesized compounds. For example, the molecular ion peak for 2-bromo-3-hexyl-5-(p-tolyl)thiophene was observed at m/z 337.32, and for 2-bromo-3-hexyl-5-(3,5-dimethylphenyl)thiophene, it was found at m/z 351.34. researchgate.net Similarly, the molecular weight of 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene was determined to be 375.73 m/z. researchgate.net These precise measurements are crucial for verifying the successful synthesis of the target molecules.

| Compound | Molecular Weight ( g/mol ) | Ionization Mode |

| 2,5-Dibromo-3-methylthiophene | 255.96 | Not Specified |

| 2-Bromo-3-hexyl-5-(p-tolyl)thiophene | 337.32 | EIMS (+ion mode) |

| 2-Bromo-3-hexyl-5-(3,5-dimethylphenyl)thiophene | 351.34 | EIMS (+ion mode) |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | 375.73 | EIMS (+ion mode) |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution of polymers. hpst.cz This method separates molecules based on their size in solution, providing valuable information on properties such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). hpst.czlcms.cz

In the context of polymers derived from this compound and related monomers, GPC is instrumental in characterizing the resulting macromolecules. For example, in the synthesis of copolymers involving 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene, GPC analysis was performed using chloroform (B151607) as the eluent. rsc.org The results for various copolymer compositions are detailed in the table below, showcasing how the ratio of the comonomers influences the molecular weight characteristics of the final polymer. rsc.org

GPC has also been systematically applied to study the electrochemical polymerization of 3-alkylthiophenes. These studies have revealed that the molecular weight of the resulting polymers generally increases with an increase in the applied potential during polymerization, within a certain range. kpi.ua For instance, poly(3-n-pentylthiophene) prepared at 1.35 V showed an Mn of 4,700 and an Mw of 21,000, while the polymer prepared at 1.5 V exhibited higher values of Mn (9,500) and Mw (45,000). kpi.ua This demonstrates the utility of GPC in understanding and controlling polymerization processes.

| Polymer | Mn (kg mol⁻¹) | Mw (kg mol⁻¹) | PDI |

| P3HT | 30.0 | 41.2 | 1.38 |

| P10 | 31.0 | 47.6 | 1.54 |

| P20 | Not Specified | Not Specified | Not Specified |

| P30 | Not Specified | Not Specified | Not Specified |

Cyclic Voltammetry (CV) for Electrochemical Behavior Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules and materials. It is particularly useful for characterizing the electronic behavior of conjugated polymers and their precursors. In the study of donor-π-acceptor (D–π–A) chromophores, which can include thiophene-based systems, CV is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org These energy levels are crucial for understanding the electronic transitions and potential applications in optoelectronic devices. rsc.org

The electrochemical behavior of polymers derived from 3-methoxythiophene (B46719), such as poly(3-methoxythiophene) (PMOT), has been a subject of investigation. The methoxy group, being electron-donating, influences the electronic properties of the polymer chain. researchgate.net CV analysis helps in quantifying these effects by measuring the oxidation and reduction potentials of the material.

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Morphological and Crystalline Analysis

X-ray diffraction (XRD) and scanning electron microscopy (SEM) are complementary techniques used to investigate the solid-state structure and surface morphology of materials, respectively.

X-ray Diffraction (XRD) provides information about the crystalline structure of a material. icdd.com For polymers, XRD patterns can reveal whether the material is amorphous, semi-crystalline, or highly crystalline. icdd.combitmesra.ac.in In the case of polymers synthesized from 3-substituted thiophenes, such as poly(3-methoxythiophene) (PMOT), XRD analysis has shown that these materials often exhibit a broad and diffuse peak, which is indicative of an amorphous structure. researchgate.net This lack of crystallinity can be attributed to the formation of cross-links or irregular couplings between the thiophene rings during polymerization. researchgate.net The degree of crystallinity, or lack thereof, significantly influences the physical and electronic properties of the polymer. units.it

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of materials at high magnification. For polymer films, SEM can reveal details about film uniformity, grain structure, and the presence of any defects. In studies of composite films, such as those made from poly(3,4-ethylenedioxythiophene) (PEDOT) and graphene oxide, SEM has been used to examine the cross-sectional structure of devices and the surface morphology of the composite layer. mdpi.com For instance, SEM images can confirm that a composite film is thin and evenly covers the underlying layer. mdpi.com In other studies involving PEDOT and metalloporphines, SEM has shown how the inclusion of the porphine (B87208) affects the morphology of the film, leading to denser structures and influencing the segregation between the conductive and insulating components of the polymer blend. mdpi.com

Together, XRD and SEM provide a comprehensive picture of the solid-state arrangement and surface features of this compound-based systems and their polymeric derivatives, which is crucial for understanding their structure-property relationships. nist.goviastate.edu

Future Research Trajectories and Emerging Trends in 2,5 Dibromo 3 Methoxythiophene Chemistry

Development of Novel Synthetic Routes for Enhanced Sustainability

The traditional synthesis of 2,5-Dibromo-3-methoxythiophene often involves multi-step processes with the use of hazardous reagents and significant solvent waste. Future research is increasingly directed towards developing more sustainable and efficient synthetic methodologies. A key area of focus is the adoption of green chemistry principles to minimize the environmental footprint of its production.

One promising approach is the implementation of flow chemistry . This technique offers precise control over reaction parameters such as temperature and reaction time, leading to higher yields and purities. For instance, the synthesis of the related compound 2,5-dibromo-3-hexylthiophene (B54134) has been successfully achieved with quantitative yield and 100% purity using a low-pressure flow reactor. This method significantly reduces reaction times from hours to minutes and minimizes the need for extensive purification steps.

Furthermore, research into greener brominating agents and solvent systems is crucial. The use of N-bromosuccinimide (NBS) is common, but future work will likely explore alternative, less hazardous brominating reagents and the use of recyclable or biodegradable solvents. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also represents a significant step towards a more atom-economical and sustainable process.

Table 1: Comparison of Synthetic Approaches for Substituted Dibromothiophenes

| Synthesis Method | Key Advantages | Challenges |

|---|---|---|

| Batch Synthesis | Well-established procedures | Longer reaction times, potential for side products, larger solvent volumes |

| Flow Chemistry | Rapid reaction times, high yields and purity, improved safety | Initial setup cost of specialized equipment |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields | Scalability can be a challenge |

| Green Catalytic Approaches | Use of less toxic catalysts, milder reaction conditions | Catalyst stability and reusability |

Exploration of New Catalytic Systems for Derivatization

The two bromine atoms in this compound are prime handles for derivatization, primarily through cross-coupling reactions. While palladium-catalyzed reactions like Suzuki and Stille couplings are well-established, future research is exploring novel catalytic systems to enhance efficiency, selectivity, and substrate scope.

A significant emerging trend is the use of C-H activation as a more atom-economical alternative to traditional cross-coupling reactions. mdpi.com This approach avoids the pre-functionalization of coupling partners, reducing the number of synthetic steps and waste. mdpi.com Research is focused on developing catalysts that can selectively activate the C-H bonds of coupling partners for direct arylation with this compound. Cobalt(III)-catalyzed C-H activation has shown promise for various transformations, including cyanation and halogenation, offering a new avenue for derivatization. nih.gov

Furthermore, there is a continuous drive to develop more robust and efficient palladium catalysts. This includes the design of new phosphine (B1218219) ligands that can improve catalyst stability and turnover numbers, especially for challenging coupling reactions. The use of nickel-based catalysts is also gaining traction as a more earth-abundant and cost-effective alternative to palladium.

Table 2: Performance of Catalytic Systems in Cross-Coupling Reactions of Dibromo-thiophenes

| Catalytic System | Reaction Type | Key Features | Representative Yields |

|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Coupling | Well-established, versatile | Moderate to good yields for various arylboronic acids |

| tBu₃PPd(Ph)Br | Suzuki Coupling | Catalyst-transfer polymerization, narrow molecular weight distribution | - |

| Pd-PEPPSI-iPr | C-H Activation Polymerization | Direct arylation, atom-economical | - |

| Co(III) complexes | C-H Activation | Formal SN-type reactions (cyanation, halogenation) | High regio- and mono-selectivity |

Design of Advanced Conjugated Polymers with Specific Electronic Architectures

The primary application of this compound is as a monomer for the synthesis of conjugated polymers. The methoxy (B1213986) group acts as an electron-donating substituent, influencing the electronic properties of the resulting polymer. Future research is focused on the precise design of polymer backbones to achieve specific electronic architectures tailored for various applications.

This involves the copolymerization of this compound with a diverse range of electron-accepting co-monomers to create donor-acceptor (D-A) copolymers . By carefully selecting the acceptor unit, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer can be fine-tuned, thereby controlling the band gap and absorption spectrum. For example, copolymers with benzothiadiazole or diketopyrrolopyrrole units have shown promising performance in organic solar cells.

Another emerging trend is the synthesis of copolymers with specific three-dimensional structures , such as those with side chains that can induce self-assembly into well-ordered domains. This control over the solid-state morphology is critical for efficient charge transport in electronic devices. The introduction of fluorine atoms or other functional groups onto the polymer backbone is also being explored to modulate properties like solubility, stability, and intermolecular packing.

Table 3: Electronic Properties of Thiophene-Based Copolymers

| Polymer Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

|---|---|---|---|---|

| Poly(3-methoxythiophene) derivative | -4.36 | - | - | Organic Electronics Current time information in San Diego, CA, US. |

| Bithiophene imide and benzodithiophene copolymer | ~ -5.6 | - | - | Organic Photovoltaics unimore.it |

| Isoindigo-based copolymer | - | - | Low band gap | Polymer Solar Cells researchgate.net |

Integration into Next-Generation Organic Electronic Devices

The advanced conjugated polymers derived from this compound are key components in a variety of next-generation organic electronic devices. Future research will focus on optimizing the performance of these devices through material design and device engineering.

In the field of organic photovoltaics (OPVs) , the goal is to develop polymers with broad absorption spectra that can efficiently harvest solar energy. This involves the design of low band gap polymers and the optimization of the morphology of the active layer to ensure efficient exciton (B1674681) dissociation and charge transport. Copolymers of this compound have been utilized in inverted solar cells, achieving high open-circuit voltages.

For organic field-effect transistors (OFETs) , the focus is on achieving high charge carrier mobility and stability. The design of polymers with planar backbones and strong intermolecular interactions is crucial for efficient charge transport. Thiophene-based semiconductors have demonstrated high field-effect mobilities and excellent air stability, making them promising for applications in flexible and transparent electronics.

Emerging applications also include their use in organic light-emitting diodes (OLEDs) , sensors , and thermoelectric devices . The tunable electronic properties of polymers derived from this compound make them highly versatile for these advanced applications.